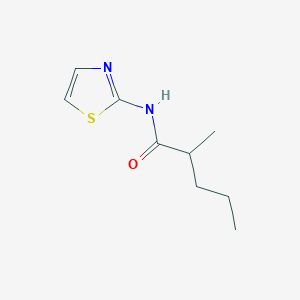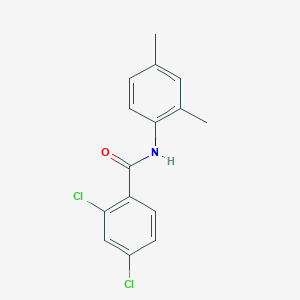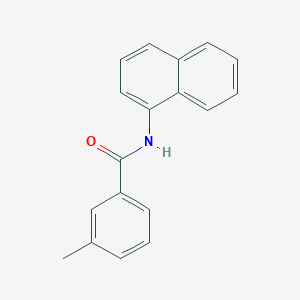
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide, also known as CX717, is a novel compound that has gained attention in the scientific community due to its potential use as a cognitive enhancer. CX717 was first synthesized in the 1990s by chemists at Cortex Pharmaceuticals, Inc. The compound has since been studied extensively for its effects on the brain and its potential applications in the treatment of cognitive disorders.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the AMPA receptor. This receptor is involved in synaptic plasticity, which is the process by which the strength of connections between neurons in the brain is modified in response to experience.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of neurons in the prefrontal cortex, a region of the brain that is important for working memory and attention. This increased activity is believed to be due to the compound's effects on the AMPA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide in lab experiments is its ability to enhance cognitive performance in animal models. This makes it a useful tool for studying the neural mechanisms underlying cognitive processes. However, one limitation of using this compound is that its effects on the brain are not fully understood. This makes it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide. One area of interest is the development of more selective AMPA receptor modulators that can target specific subtypes of the receptor. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Finally, there is interest in exploring the potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential use as a cognitive enhancer. The compound has been studied extensively for its effects on the brain and its potential applications in the treatment of cognitive disorders. While much is still unknown about the compound's mechanism of action and long-term effects, research in this area is ongoing and holds promise for future advancements in the field of cognitive neuroscience.
Méthodes De Synthèse
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide is synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis begins with the reaction of cyclohexylamine and chloroacetyl chloride to form N-cyclohexylchloroacetamide. This intermediate is then reacted with 4-methylpiperazine to form this compound.
Applications De Recherche Scientifique
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide has been studied extensively for its potential use as a cognitive enhancer. In animal studies, this compound has been shown to improve performance on a variety of cognitive tasks, including learning and memory. In human studies, this compound has been shown to improve working memory and attention.
Propriétés
Formule moléculaire |
C13H25N3O |
|---|---|
Poids moléculaire |
239.36 g/mol |
Nom IUPAC |
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C13H25N3O/c1-15-7-9-16(10-8-15)11-13(17)14-12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,14,17) |
Clé InChI |
NKGIUPDGKFJANL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)NC2CCCCC2 |
SMILES canonique |
CN1CCN(CC1)CC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



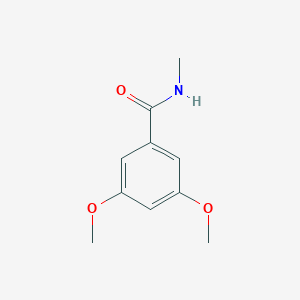
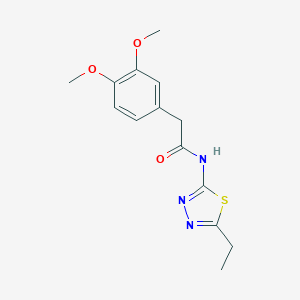
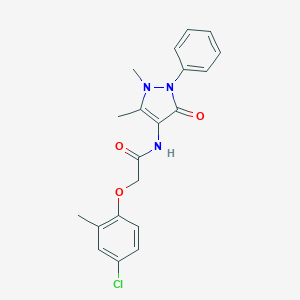
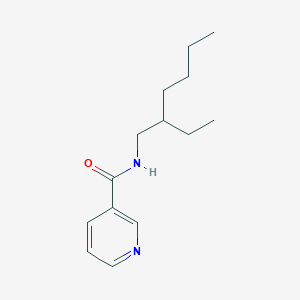
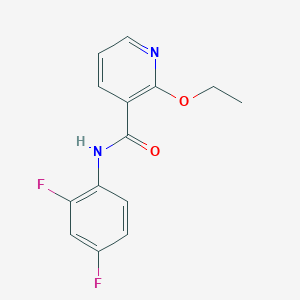
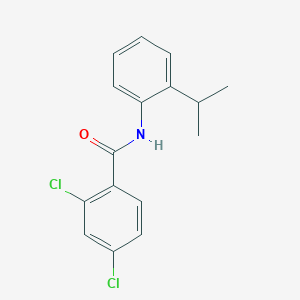

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)

